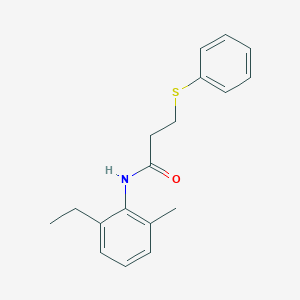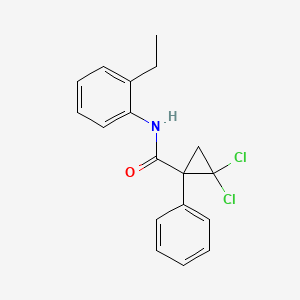
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide, also known as EPM, is a chemical compound that has been widely studied for its potential therapeutic applications. EPM belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of pharmacological effects. In
作用机制
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids are naturally occurring compounds in the body that play a role in regulating pain, inflammation, and mood. By inhibiting FAAH, N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide increases the levels of endocannabinoids in the body, which can lead to a range of pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide are complex and varied. Studies have shown that N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide can reduce pain and inflammation by increasing the levels of endocannabinoids in the body. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the endocannabinoid system.
实验室实验的优点和局限性
One advantage of using N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide in lab experiments is that it is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, there are also some limitations to using N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide in lab experiments. For example, it has been shown to have a short half-life in vivo, which can make it difficult to study its long-term effects.
未来方向
There are many potential future directions for research on N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide. One area of focus could be on developing more potent and selective FAAH inhibitors that have longer half-lives in vivo. Another area of focus could be on exploring the potential therapeutic applications of N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide in areas such as pain, inflammation, anxiety, and depression. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide and its potential interactions with other drugs and compounds.
合成方法
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide can be synthesized using a variety of methods, including the reaction of 2-ethyl-6-methylphenylamine with 3-bromopropyl phenyl sulfide in the presence of a palladium catalyst. Other methods involve the reaction of 2-ethyl-6-methylphenylamine with 3-(phenylthio)propanoyl chloride in the presence of a base such as triethylamine. The synthesis of N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
科学研究应用
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide has been the subject of extensive research in recent years, with studies exploring its potential therapeutic applications in a range of areas. One area of focus has been its potential use in the treatment of pain and inflammation. Studies have shown that N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide can reduce pain and inflammation in animal models, and it has been suggested that it may be a useful alternative to traditional painkillers such as opioids.
Another area of research has been the potential use of N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide in the treatment of anxiety and depression. Studies have shown that N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide can reduce anxiety and depression-like behaviors in animal models, and it has been suggested that it may be a useful alternative to traditional antidepressants such as selective serotonin reuptake inhibitors (SSRIs).
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-15-9-7-8-14(2)18(15)19-17(20)12-13-21-16-10-5-4-6-11-16/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYORKPQWNRSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)
![4-(4-cyclopentyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5083434.png)
![2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5083445.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083452.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5083465.png)
![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)

![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5083498.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)